Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 5-Aryl Regioisomers
3-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one (N-3 aryl isomer) exhibits a calculated logP of 1.13 and a TPSA of 48.03 Ų, as determined by computational prediction . In contrast, the 5-aryl regioisomer 5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 83725-78-4) displays a predicted logP of 1.46 and a TPSA of 54.22 Ų . The lower lipophilicity and reduced TPSA of the N-3 substituted congener suggest enhanced aqueous solubility, a critical parameter for biochemical assay compatibility and fragment library design.
| Evidence Dimension | Predicted lipophilicity (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.13; TPSA = 48.03 Ų |
| Comparator Or Baseline | 5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one: logP = 1.46; TPSA = 54.22 Ų |
| Quantified Difference | ΔlogP = 0.33 lower; ΔTPSA = 6.19 Ų lower |
| Conditions | Computational prediction (ChemSrc database values, method not specified) |
Why This Matters
In fragment-based screening, lower logP reduces non-specific binding and improves solubility, while a lower TPSA may enhance membrane permeability; these differences influence hit selection in early-stage drug discovery.
